![molecular formula C13H13N3O3 B2865538 N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide CAS No. 2361639-79-2](/img/structure/B2865538.png)
N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide, also known as DAAO inhibitor, is a chemical compound that is used in scientific research to inhibit the activity of D-amino acid oxidase (DAAO). DAAO is an enzyme that catalyzes the oxidative deamination of D-amino acids, which are important neurotransmitters in the central nervous system. The inhibition of DAAO by N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
Mecanismo De Acción
N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide works by inhibiting the activity of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide, which is an enzyme that catalyzes the oxidative deamination of D-amino acids. By inhibiting N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide, N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide increases the levels of D-amino acids in the brain, which can have neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide are related to its inhibition of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide. The increase in D-amino acid levels in the brain can have a number of effects, including modulation of neurotransmitter release, regulation of synaptic plasticity, and protection against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide in lab experiments include its specificity for N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide and its ability to increase D-amino acid levels in the brain. However, there are also limitations to using N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide, including its potential toxicity and the need for careful dosing to avoid unwanted effects.
Direcciones Futuras
There are a number of future directions for research on N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide, including:
1. Further investigation of the neuroprotective effects of D-amino acids and the potential therapeutic applications of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide inhibition in neurological disorders.
2. Development of more selective and potent N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide inhibitors that can be used in clinical settings.
3. Examination of the effects of chronic N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide inhibition on brain function and behavior.
4. Investigation of the role of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide in other physiological processes such as immune function and metabolism.
5. Development of new methods for measuring N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide activity and D-amino acid levels in the brain.
Métodos De Síntesis
The synthesis of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide involves the reaction of 4-(2,6-Dioxo-1,3-diazinan-4-yl)aniline with prop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and the product is purified by column chromatography.
Aplicaciones Científicas De Investigación
N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide has been used in scientific research to study the role of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide in various neurological disorders such as schizophrenia, Alzheimer's disease, and Parkinson's disease. The inhibition of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide by N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide has been shown to increase the levels of D-amino acids in the brain, which can have neuroprotective effects.
Propiedades
IUPAC Name |
N-[4-(2,6-dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-2-11(17)14-9-5-3-8(4-6-9)10-7-12(18)16-13(19)15-10/h2-6,10H,1,7H2,(H,14,17)(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJZLMVIECDLFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C2CC(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

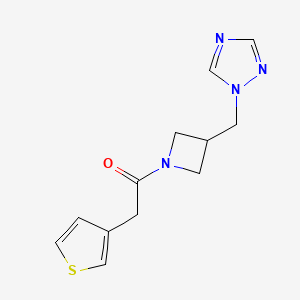

![N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2865459.png)
![9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine](/img/structure/B2865461.png)

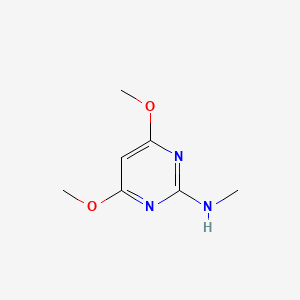
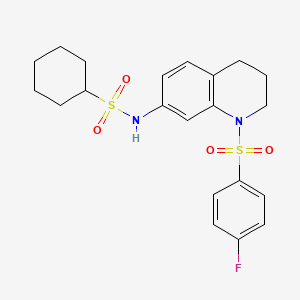

![4-[2-[(2,5-Dimethylphenyl)methyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2865472.png)

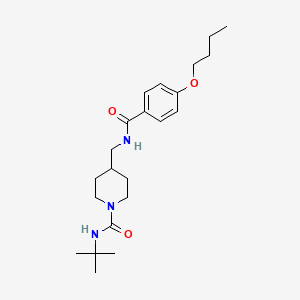
![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid](/img/structure/B2865475.png)
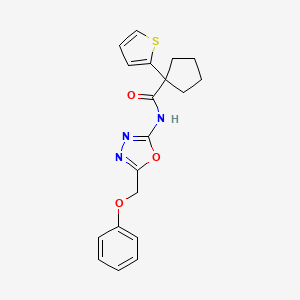
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2865478.png)